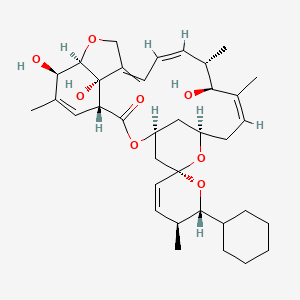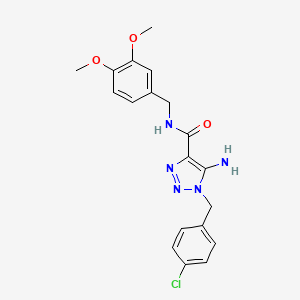![molecular formula C6H8N4O2S B3006837 2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 216955-55-4](/img/structure/B3006837.png)
2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N4O2S and its molecular weight is 200.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Heterocyclic γ-Amino Acids Synthesis
This compound is involved in the synthesis of heterocyclic γ-amino acids, which are used to mimic secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to these compounds has been developed, offering flexibility in introducing various lateral chains (Mathieu et al., 2015).
Structural Analysis in Helical Oligomers
These γ-amino acid building blocks are used in helical oligomers. The structures of various such oligomers have been analyzed using techniques like CD, NMR spectroscopy, and X-ray crystallography, revealing a well-defined 9-helix structure (Mathieu et al., 2013).
Chemical Transformations and Synthesis
Thiazole-Based Derivatives Synthesis
The compound participates in reactions leading to various thiazole-based derivatives. These reactions include cyclocondensation, leading to a range of heterocycles and derivatives (Sokolov et al., 2014).
Synthesis of Novel Derivatives with Biological Activities
New 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized for evaluating their fungicidal and antivirus activities. This showcases the potential of the compound in medicinal chemistry (Fengyun et al., 2015).
Antibacterial and Antifibrotic Activities
Antibacterial Properties
Synthesized derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have been studied for their antibacterial properties, demonstrating the compound’s relevance in the development of new antibacterial agents (Al Dulaimy et al., 2017).
Antifibrotic and Anticancer Activities
Derivatives have been synthesized and tested for antifibrotic and anticancer activities, identifying potential candidates for further testing in these areas (Kaminskyy et al., 2016).
Mécanisme D'action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, have been found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
Thiazoles are known to interact with various targets in the body, leading to diverse biological activities . For instance, some thiazoles can inhibit certain enzymes, leading to antimicrobial or antifungal effects .
Biochemical Pathways
Thiazoles are known to interact with various biochemical pathways, leading to their diverse biological activities . For example, some thiazoles can inhibit the synthesis of certain proteins, leading to their antimicrobial or antifungal effects .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments . Additionally, its reactivity with certain substances, such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, may affect its stability and efficacy .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds include the design and synthesis of organic compounds for medicinal applications . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They have drawn the attention of chemists over the years due to their diverse therapeutic roles .
Propriétés
IUPAC Name |
2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)13-6(9-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGDTMEXJQOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)



![1-{[1-(oxolane-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B3006765.png)



![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B3006772.png)
![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)
